2,4'-Dichlorobiphenyl
Overview
Description
2,4’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener. Its biphenyl nucleus is substituted with two chlorine atoms . PCBs are well-known environmental contaminants and are classified as persistent organic pollutants .
Synthesis Analysis
The synthesis of 2,4’-Dichlorobiphenyl can be achieved through various methods. One method involves the use of new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate . Another method involves the Ullmann reaction .Molecular Structure Analysis
The molecular structure of 2,4’-Dichlorobiphenyl is characterized by a biphenyl nucleus substituted with two chlorine atoms .Chemical Reactions Analysis
2,4’-Dichlorobiphenyl can undergo various chemical reactions. For instance, it can undergo photoreduction . It also has an overall hydroxyl radicals reaction rate constant .Physical And Chemical Properties Analysis
2,4’-Dichlorobiphenyl has a molecular weight of 223.09 g/mol . It has a XLogP3 value of 5.3, indicating its lipophilicity . Its melting point is 46°C and its density is 1.2490 .Scientific Research Applications
1. Aerobic Degradation of Polychlorinated Biphenyls
- Application Summary : The microbial degradation of polychlorinated biphenyls (PCBs), including 2,4’-Dichlorobiphenyl, has been extensively studied. The genetic organization of biphenyl catabolic genes has been elucidated in various groups of microorganisms .
- Methods and Procedures : The key enzymes, specifically biphenyl 2,3-dioxygenases, have been intensively characterized, structure/sequence relationships have been determined and enzymes optimized for PCB transformation .
- Results and Outcomes : The enzyme of strain KF707 has a much more restricted substrate range and is not capable of ortho-dechlorination, but catalyzes 5,6-dioxygenation of 2,2′-dichlorobiphenyl with low activity .
2. Transformation of Hydroxylated Derivatives
- Application Summary : The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
- Methods and Procedures : The bacterium was grown on succinate, and the transformation of OH-2,5-DCBs was correlated with the expression of genes of the biphenyl pathway .
- Results and Outcomes : The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs. 2,5-DCBA was not further transformed by B. xenovorans LB400 .
3. Endocrine Disruption
- Application Summary : 2,4’-Dichlorobiphenyl is known to act as an endocrine disruptor. Endocrine disruptors are chemicals that can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects .
- Methods and Procedures : The specific mechanisms of action can vary, but they often involve mimicking or partly mimicking naturally occurring hormones in the body like estrogens (the female sex hormone), androgens (the male sex hormone), and thyroid hormones, potentially producing overstimulation .
- Results and Outcomes : This overstimulation can lead to a variety of health effects, including potential impacts on cancer rates, fertility, and developmental issues .
4. Environmental Contaminant
- Application Summary : 2,4’-Dichlorobiphenyl is classified as a persistent organic pollutant (POP). POPs are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
- Methods and Procedures : These compounds persist in the environment, bioaccumulate in animal tissue, and so biomagnify in food chains . They are typically measured in environmental samples using chromatography techniques .
- Results and Outcomes : Due to their persistence, these compounds can have significant impacts on health and the environment .
5. Certified Reference Material
- Application Summary : 2,4’-Dichlorobiphenyl can be used as a certified reference material (CRM) to quantify the analyte in environmental samples .
- Methods and Procedures : This involves using chromatography techniques to measure the concentration of 2,4’-Dichlorobiphenyl in various samples .
- Results and Outcomes : The accurate measurement of 2,4’-Dichlorobiphenyl in environmental samples helps in monitoring and controlling its levels in the environment .
6. Microbe Bioremediation
- Application Summary : Microbe bioremediation is the application of biological treatment to the cleanup of hazardous contaminants in soil and surface or subsurface waters .
- Methods and Procedures : Most microbe bioremediation processes take advantage of indigenous microorganisms, although some rely on the introduction of bacterial or fungal strains . The bacteria feed on the contamination, deriving nutrition for growth and reproduction .
- Results and Outcomes : Undergoing complex chemical reactions, the waste is metabolized into the final metabolic waste products, water and carbon dioxide . This provides the bacteria with the energy they need to live .
Safety And Hazards
Future Directions
The future directions for 2,4’-Dichlorobiphenyl research could involve further studies on its biodegradation. Recent advances in biological degradation of PCBs have been reported, and this could provide a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .
properties
IUPAC Name |
1-chloro-2-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIBRDIUNVOMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022511 | |
Record name | 2,4'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-Dichlorobiphenyl | |
CAS RN |
34883-43-7 | |
Record name | PCB 8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34883-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP086070W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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